

Spectroscopic Profile of 3-Phenoxythiophene-2-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenoxythiophene-2-carbaldehyde

Cat. No.: B140713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **3-Phenoxythiophene-2-carbaldehyde**. Due to the limited availability of a complete, published dataset for this specific molecule, this document also includes comparative data from closely related thiophene derivatives to offer valuable insights for researchers.

Molecular Structure and Properties

3-Phenoxythiophene-2-carbaldehyde

- Molecular Formula: C₁₁H₈O₂S[\[1\]](#)
- Molecular Weight: 204.25 g/mol
- General Description: A substituted thiophene derivative featuring a phenoxy group at the 3-position and a carbaldehyde (formyl) group at the 2-position of the thiophene ring.

Spectroscopic Data

A comprehensive experimental dataset for **3-Phenoxythiophene-2-carbaldehyde** is not readily available in published literature. The following tables present expected ranges and comparative data based on the analysis of similar compounds, such as thiophene-2-carbaldehyde and its substituted derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **3-Phenoxythiophene-2-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Notes
~9.8 - 10.0	Singlet	Aldehyde proton (-CHO)	Expected to be the most downfield signal.
~7.0 - 7.8	Multiplet	Aromatic protons (Thiophene and Phenyl rings)	The specific coupling patterns would depend on the exact chemical environment.

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Phenoxythiophene-2-carbaldehyde**

Chemical Shift (δ) ppm	Assignment	Notes
~180 - 185	Carbonyl carbon (-CHO)	Characteristic downfield shift for an aldehyde carbon.
~115 - 160	Aromatic carbons (Thiophene and Phenyl rings)	A complex region with multiple signals.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Phenoxythiophene-2-carbaldehyde**

Wavenumber (cm^{-1})	Vibration	Functional Group
~3100	C-H Stretch	Aromatic C-H
~2850, ~2750	C-H Stretch	Aldehyde C-H
~1670 - 1700	C=O Stretch	Aldehyde C=O
~1580, ~1480	C=C Stretch	Aromatic C=C
~1240	C-O Stretch	Aryl Ether C-O

Note: The C=O stretching frequency is a strong and characteristic band for the aldehyde group.

[4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Phenoxythiophene-2-carbaldehyde**

m/z Value	Interpretation
~204	Molecular Ion (M^+)
Other Fragments	Fragmentation pattern would involve loss of CO, and cleavage of the phenoxy and thiophene rings.

Experimental Protocols

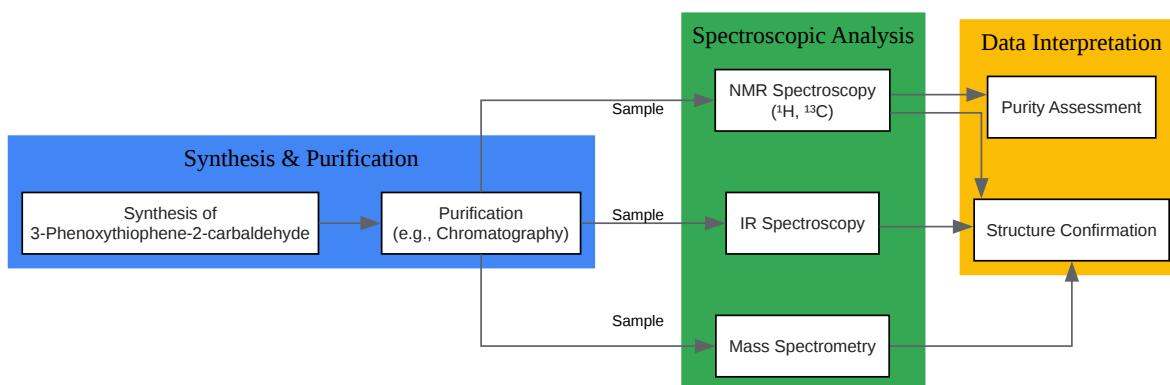
While specific experimental protocols for obtaining the spectroscopic data of **3-Phenoxythiophene-2-carbaldehyde** are not available, the following are general methodologies typically employed for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- Procedure: A small sample of the compound is dissolved in the deuterated solvent, and the 1H and ^{13}C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.


- Procedure: The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **3-Phenoxythiophene-2-carbaldehyde**.

[Click to download full resolution via product page](#)

A general workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for researchers working with **3-Phenoxythiophene-2-carbaldehyde**. As more experimental data becomes publicly available, this document will be updated to provide a more comprehensive spectroscopic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenoxythiophene-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. journalskuwait.org [journalskuwait.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-2-thiophenecarboxaldehyde | C₆H₆OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenoxythiophene-2-carbaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140713#spectroscopic-data-of-3-phenoxythiophene-2-carbaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com